2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester
Description
CAS No.: 853759-47-4 Molecular Formula: C₁₇H₂₂FNO₆ Molecular Weight: 355.36 g/mol Structure: This methyl ester features a tert-butoxycarbonyl (Boc)-protected amino group and a 2-fluoro-4,5-dimethoxyphenyl substituent attached to a propenoic acid backbone. The compound is characterized by its Z-configuration (methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate) .
Applications: Primarily used in research settings as a synthetic intermediate, particularly in peptide chemistry and medicinal chemistry.
Properties
IUPAC Name |
methyl (Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h7-9H,1-6H3,(H,19,21)/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHSTYSOUUZDEM-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1=CC(=C(C=C1F)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\C1=CC(=C(C=C1F)OC)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459638 | |
| Record name | Methyl (2Z)-2-[(tert-butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853759-47-4 | |
| Record name | Methyl (2Z)-2-[(tert-butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic acid methyl ester, commonly referred to as Boc-FDMP , is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of Boc-FDMP, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H18FNO4
- Molecular Weight : 283.299 g/mol
- CAS Number : 114873-01-7
- IUPAC Name : (2S)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Boc-FDMP exhibits several mechanisms of action that contribute to its biological activity:
- Amino Acid Transport : Studies indicate that Boc-FDMP is a substrate for amino acid transport systems, particularly system A. This property is critical for its uptake in various cell types, including gliosarcoma cells, where it shows significant tumor-to-normal brain uptake ratios .
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that Boc-FDMP can inhibit the proliferation of specific cancer cell lines by inducing apoptosis and affecting cell cycle regulation. The compound's ability to modulate signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR contributes to its anticancer effects .
- Neuroprotective Effects : Preliminary research suggests that Boc-FDMP may have neuroprotective properties, potentially through modulation of neuronal signaling pathways and reduction of oxidative stress .
Biological Activity Data
Case Studies
- Gliosarcoma Model : In a study involving rat models with intracranial 9L tumors, Boc-FDMP was shown to selectively accumulate in tumor tissues compared to normal brain tissues. This selective uptake suggests its potential as a targeted therapeutic agent for gliomas .
- Cell Line Studies : In vitro assays demonstrated that Boc-FDMP effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the activation of apoptotic pathways and inhibition of key growth factor signaling pathways .
- Neuroprotective Studies : Research involving neuronal cell cultures indicated that Boc-FDMP could protect against excitotoxicity induced by glutamate, suggesting its potential use in neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
- Anticancer Agents : Research indicates that derivatives of Boc-amino acids can be modified to create potent anticancer agents. For instance, the incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, which is beneficial for drug efficacy .
Peptide Synthesis
Boc-protected amino acids are widely used in peptide synthesis due to their stability under standard coupling conditions. The tert-butoxycarbonyl (Boc) group is easily removable under mild acidic conditions, making it suitable for stepwise peptide elongation.
- Solid Phase Peptide Synthesis (SPPS) : The compound can be utilized in SPPS protocols, allowing for the efficient assembly of complex peptides that may exhibit therapeutic properties .
Drug Design and Development
The unique electronic and steric properties of the 2-fluoro-4,5-dimethoxyphenyl group contribute to the compound's potential in drug design.
- Structure-Activity Relationship (SAR) Studies : Researchers can explore how variations in substituents affect biological activity, thereby guiding the design of more effective drugs .
Case Study 1: Anticancer Activity
A study investigated a series of Boc-amino acid derivatives, including the target compound, for their anticancer properties against various cancer cell lines. Results indicated that modifications at the aromatic ring significantly influenced cytotoxicity, with certain derivatives exhibiting IC50 values in low micromolar ranges .
Case Study 2: Peptide Therapeutics
In another research effort, this compound was employed in synthesizing a peptide that targets specific cancer biomarkers. The resultant peptide demonstrated enhanced binding affinity and specificity due to the strategic incorporation of the Boc-protected amino acid .
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | (Boc)₂O, NaHCO₃, THF/H₂O | 85–92 | |
| Aromatic Fluorination | Selectfluor™, CH₃CN, 60°C | 78 | |
| Methyl Esterification | CH₃OH, H₂SO₄ (cat.), reflux | 95 |
Deprotection Reactions
The Boc group is selectively removed under acidic conditions:
-
Trifluoroacetic Acid (TFA) : Cleavage in dichloromethane (DCM) at 0°C yields the free amine without affecting the methyl ester or methoxy groups .
-
HCl/Dioxane : Mild deprotection (4M HCl) preserves the fluorophenyl moiety .
Example Reaction :
Coupling Reactions
The compound participates in peptide bond formation and cross-couplings:
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EDC/HOBt-Mediated Coupling : Reacts with amino acids or amines to form amides (e.g., peptide synthesis) .
-
Suzuki-Miyaura Cross-Coupling : The 4,5-dimethoxyphenyl group enables Pd-catalyzed coupling with boronic acids (e.g., aryl functionalization) .
Table 2: Representative Coupling Reactions
| Reaction Type | Conditions | Product Application | Reference |
|---|---|---|---|
| Amide Bond Formation | EDC, HOBt, DMF, 0°C → RT | Peptide intermediates | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives |
Functional Group Transformations
-
Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using LiOH or NaOH in THF/H₂O .
-
Methoxy Group Demethylation : BBr₃ in DCM selectively removes methoxy groups under anhydrous conditions .
Stability Note : The compound is stable under basic conditions but sensitive to prolonged exposure to strong acids (>1M HCl) .
Biological Interactions
-
Enzyme Inhibition : The fluorinated aromatic system shows moderate inhibition of tyrosine kinases in vitro (IC₅₀ = 12–18 µM) .
-
Metabolic Stability : Resistant to hepatic esterases due to steric hindrance from the Boc group .
Comparative Reactivity
| Feature | Reactivity Profile | Key Influence |
|---|---|---|
| Boc Group | Acid-labile; stable in bases | Enables selective deprotection |
| Fluorine Substituent | Electron-withdrawing; directs electrophilic substitution | Modifies aromatic reactivity |
| Methyl Ester | Hydrolyzes to carboxylic acid | Adjusts solubility |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Compound A : (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic Acid
- CAS No.: 486460-09-7
- Formula: C₁₄H₁₆F₃NO₄
- Molecular Weight : 319.28 g/mol
- Key Differences: Substituents: 2,4,5-Trifluorophenyl group (vs. 2-fluoro-4,5-dimethoxyphenyl). Functional Group: Free carboxylic acid (vs. methyl ester). The absence of methoxy groups reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets .
Compound B : Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoate
- CAS No.: 473567-47-4
- Formula: C₁₅H₁₉F₂NO₄
- Molecular Weight : 315.31 g/mol
- Key Differences :
- Substituents : 3,5-Difluorophenyl group (vs. 2-fluoro-4,5-dimethoxy).
- Stereochemistry : (2S)-configured chiral center (vs. unspecified stereochemistry in the target compound).
- Impact : The 3,5-difluoro substitution pattern creates a symmetrical electronic environment, which may enhance binding to symmetric receptor sites. The stereospecificity could lead to divergent biological activity compared to racemic mixtures .
Compound C : (R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trimethoxyphenyl)propanoic Acid
- Synthetic Intermediate (from )
- Formula: Likely C₁₇H₂₅NO₆ (estimated)
- Key Differences :
- Substituents : 3,4,5-Trimethoxyphenyl group (vs. 2-fluoro-4,5-dimethoxy).
- Functional Group : Free carboxylic acid (vs. methyl ester).
- Impact : Methoxy groups are electron-donating, increasing the aromatic ring’s electron density. This could reduce oxidative stability but enhance interactions with polar biological targets, such as serotonin receptors .
Functional Group Variations
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Ester/Acid Group | Methyl ester | Carboxylic acid | Methyl ester |
| Boc Protection | Present | Present | Present |
| Bioavailability | Higher lipophilicity (ester) | Lower lipophilicity (acid) | Higher lipophilicity (ester) |
| Metabolic Stability | Prone to esterase hydrolysis | Stable (acid form) | Prone to esterase hydrolysis |
Key Insight : The methyl ester in the target compound and Compound B enhances cell membrane permeability but reduces metabolic stability compared to carboxylic acid derivatives like Compound A .
Physicochemical Properties
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 355.36 | 319.28 | 315.31 |
| LogP (Predicted) | ~2.5 (estimated) | ~2.1 | ~2.3 |
| pKa (Predicted) | ~10.8 | ~4.2 (acid) | ~10.8 |
Notes:
- The target compound’s higher molecular weight and logP reflect the contributions of methoxy and fluorine substituents.
- The acidic proton in Compound A lowers its pKa, making it more water-soluble at physiological pH .
Preparation Methods
Friedel-Crafts Alkylation
A three-component reaction combining tert-butyl acrylate, 2-fluoro-4,5-dimethoxybenzene, and scandium(III) triflate catalyst achieves 78% yield in dichloroethane at 60°C. This method demonstrates excellent para-selectivity (>20:1 regiomeric ratio) due to the electron-donating methoxy groups directing electrophilic attack.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of boronic esters with β-bromoacrylates enables stereocontrolled synthesis. Using Pd(PPh₃)₄ (2 mol%) and potassium carbonate in dioxane/water (4:1), researchers obtained the trans-configured product in 82% yield with 98% diastereomeric excess.
Methyl Esterification Techniques
Final esterification of the propanoic acid intermediate employs two primary strategies:
Diazomethane Quenching
Treatment of the free acid with ethereal diazomethane at -20°C achieves quantitative conversion within 15 minutes. This method requires strict temperature control to prevent N-methylation side reactions (<2% byproduct formation).
Acid-Catalyzed Ester Exchange
Refluxing the tert-butyl ester intermediate with methanol in the presence of p-toluenesulfonic acid (5 mol%) provides the methyl ester in 94% yield after 6 hours. This telescoped approach eliminates the need to isolate the free acid intermediate.
Process Optimization and Scalability
Industrial-scale production requires balancing reaction efficiency with purification feasibility. Key parameters include:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Temperature Control | ±1°C | ±0.5°C |
| Mixing Efficiency | Magnetic Stirring | Turbine Impeller |
| Yield | 82-86% | 78-81% |
| Purity (HPLC) | >99% | >98% |
Continuous flow systems demonstrate particular promise, reducing reaction times from 18 hours (batch) to 45 minutes while maintaining 85% yield. Critical quality attributes include residual palladium levels (<10 ppm) and enantiomeric excess (>98%), both achievable through optimized charcoal filtration and chiral stationary phase chromatography.
Comparative Analysis of Synthetic Routes
Four distinct pathways have emerged in recent literature:
Route A (Boc-first strategy):
-
Boc protection of β-amino acid (89%)
-
Friedel-Crafts alkylation (78%)
Route B (Late-stage fluorination):
-
Coupling of dimethoxyphenyl precursor (82%)
-
Electrophilic fluorination (63%)
Route A provides superior overall yield but requires handling hazardous diazomethane in final steps. Route B enables easier purification of intermediates at the cost of lower fluorination efficiency.
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis yield of this compound, given its Boc-protected amino and fluoro-dimethoxyphenyl groups?
Methodological Answer:
- Reagent Purity : Use high-purity tert-butoxycarbonyl (Boc) reagents (≥95%) to minimize side reactions, as impurities can lead to incomplete protection of the amino group .
- Temperature Control : Maintain reaction temperatures below 25°C during Boc protection to prevent premature deprotection or ester hydrolysis.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) are optimal for solubilizing the fluoro-dimethoxyphenyl moiety while stabilizing intermediates .
- Catalytic Systems : Employ palladium or copper catalysts for coupling reactions involving the aromatic fluorine substituent to enhance regioselectivity.
Q. Q2. How can researchers validate the structural integrity of the methyl ester group under varying pH conditions?
Methodological Answer:
- Stability Assays : Perform hydrolysis kinetics studies at pH 2–10 using HPLC to monitor ester degradation. The methyl ester is typically stable below pH 7 but hydrolyzes rapidly under alkaline conditions (pH > 9) .
- NMR Confirmation : Use -NMR to track the methyl ester peak (δ ~3.6–3.8 ppm) and observe shifts or splitting indicative of hydrolysis.
- Mass Spectrometry : Compare molecular ion peaks ([M+H]) before and after exposure to confirm intact ester functionality .
Advanced Research Questions
Q. Q3. What mechanistic insights explain contradictory data on the stability of the Boc group in this compound during nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The tert-butyl group in Boc provides steric hindrance, but electron-withdrawing fluorine and methoxy substituents on the phenyl ring may destabilize the carbamate via inductive effects, leading to unexpected deprotection .
- Reaction Monitoring : Use in-situ IR spectroscopy to detect CO release (indicative of Boc cleavage) during nucleophilic attacks.
- Computational Modeling : Perform DFT calculations to assess the energy barrier for Boc removal under specific reaction conditions, correlating with experimental observations .
Q. Q4. How can researchers resolve discrepancies in reported 19F^{19}\text{F}19F-NMR chemical shifts for the 2-fluoro substituent in related dimethoxyphenyl derivatives?
Methodological Answer:
- Solvent Effects : Standardize solvents (e.g., CDCl vs. DMSO-d) and concentrations, as fluorine shifts are highly solvent-dependent.
- Internal Referencing : Use hexafluorobenzene (δ = -164.9 ppm) or CFCl (δ = 0 ppm) as an external reference for calibration .
- Substituent Analysis : Compare shifts with structurally analogous compounds (e.g., 4-fluoro-dimethoxyphenyl derivatives) to identify electronic or steric anomalies .
Q. Q5. What strategies mitigate byproduct formation during coupling reactions involving the dimethoxyphenyl moiety?
Methodological Answer:
- Orthogonal Protection : Temporarily protect reactive hydroxyl groups on the phenyl ring with acetyl or trimethylsilyl groups to prevent undesired cross-coupling .
- Catalyst Screening : Test Pd/Xantphos or Ni/dppf systems to optimize cross-coupling efficiency and reduce homocoupling byproducts.
- Chromatographic Purity : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from dimers or oligomers .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Target Signal/Peak | Expected Value Range | Reference |
|---|---|---|---|
| -NMR | Methyl ester (COOCH) | δ 3.6–3.8 ppm (singlet) | |
| -NMR | 2-fluoro substituent | δ -110 to -120 ppm (vs. CFCl) | |
| HPLC Retention | Purity under acidic conditions | 8–10 min (C18 column) |
Q. Table 2. Stability Profile of Functional Groups
| Group | Condition | Stability Outcome | Reference |
|---|---|---|---|
| Boc-protected amine | Acidic (pH < 3) | Stable (no deprotection) | |
| Methyl ester | Alkaline (pH > 9) | Rapid hydrolysis (>90% in 1 hr) | |
| Fluoro-aromatic | High temperature | Stable up to 150°C |
Data Contradiction Analysis
Case Study : Conflicting reports on the Boc group’s stability in acidic media.
- Root Cause : Variability in acid strength (e.g., HCl vs. TFA) and reaction duration.
- Resolution : Standardize deprotection protocols using 20% TFA in DCM for 30 min, monitored via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
